molecular formula C15H16N2O4 B12910823 5-(1h-Indol-3-yl)-4-nitropent-4-en-1-yl acetate CAS No. 19893-67-5

5-(1h-Indol-3-yl)-4-nitropent-4-en-1-yl acetate

Cat. No.: B12910823
CAS No.: 19893-67-5
M. Wt: 288.30 g/mol
InChI Key: KKHQNMJEDHUHCX-LCYFTJDESA-N
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Description

5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate (CAS Number: 19893-67-5) is a synthetic nitroindole derivative supplied for research and development purposes. This compound is of significant interest in medicinal chemistry and oncology research due to its structural relation to the 5-nitroindole scaffold, which has demonstrated notable potential in targeting G-quadruplex (G4) DNA structures . The indole nucleus is a privileged structure in drug discovery, found in numerous bioactive molecules with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties . Researchers are exploring its specific application in the downregulation of the c-Myc oncogene . Stabilization of c-Myc G-quadruplex DNA by small molecules can lead to transcriptional silencing of this oncogene, which is overexpressed in a wide variety of solid tumours . This mechanism, which can induce cell-cycle arrest and increase intracellular reactive oxygen species (ROS), represents a promising strategy for anticancer drug development . The molecular formula of this compound is C15H16N2O4, and it has a molecular weight of 288.30 g/mol . Its physical properties include a predicted density of 1.281 g/cm³ and a high boiling point of 492.7°C at 760 mmHg, which may inform handling and storage conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the relevant safety data sheets prior to use.

Properties

CAS No.

19893-67-5

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

[(Z)-5-(1H-indol-3-yl)-4-nitropent-4-enyl] acetate

InChI

InChI=1S/C15H16N2O4/c1-11(18)21-8-4-5-13(17(19)20)9-12-10-16-15-7-3-2-6-14(12)15/h2-3,6-7,9-10,16H,4-5,8H2,1H3/b13-9-

InChI Key

KKHQNMJEDHUHCX-LCYFTJDESA-N

Isomeric SMILES

CC(=O)OCCC/C(=C/C1=CNC2=CC=CC=C21)/[N+](=O)[O-]

Canonical SMILES

CC(=O)OCCCC(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Indole Derivatives

Indole derivatives are commonly synthesized through various methods, including the Fisher indole synthesis, which involves the cyclization of aryl hydrazones. For compounds like 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate , a key step would be the formation of the indole ring and its subsequent functionalization.

Nitroalkene Synthesis

Nitroalkenes can be synthesized through the nitration of alkenes or by the reaction of nitro compounds with alkenyl halides. The nitro group can be introduced using nitration agents like nitric acid or sodium nitrite in acidic conditions.

Acetylation Reactions

Acetylation of alcohols to form acetates is typically achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

Analysis of Relevant Chemical Reactions

Nucleophilic Substitution and Alkylation

Nucleophilic substitution reactions can be used to introduce side chains onto the indole ring. For example, using 1,3-dibromopropane or similar reagents can lead to the formation of alkylated indoles.

Nitration Reactions

Nitration of alkenes or alkyl chains can be challenging due to the potential for multiple nitration sites. Selective nitration might require careful control of reaction conditions and the use of protecting groups.

Acetylation Conditions

Acetylation reactions are generally straightforward but require careful handling of reagents like acetic anhydride to avoid over-acetylation.

Chemical Reactions Analysis

5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate, such as indole cores, nitro groups, or acetate esters, but differ in substituents and biological activities.

Structural Analogs
Compound Name Molecular Formula Key Substituents Biological Activity Reference
5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate C₁₅H₁₆N₂O₄ Nitroalkene, acetate ester Not explicitly reported
5-((1H-Indol-3-yl)methyleneamino)-N-phenylpyrazole derivatives C₂₃H₁₈N₆O Indole-pyrrole hybrid, aryl groups Antitumor (IC₅₀: 1.2–3.8 µM)
5-(1H-Indol-3-yl)oxazole-4-carbonitrile derivatives C₁₃H₈N₂O Oxazole ring, nitrile group Antifungal (MIC: 12.5–50 µg/mL)
5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol C₁₁H₁₂N₂O Amino-propenyl, hydroxyl group Pharmaceutical building block

Key Structural Differences :

  • Nitro vs. Oxazole/Cyanide Groups : The nitroalkene in the target compound may confer electrophilic reactivity, whereas oxazole derivatives (e.g., 3f–3l) exhibit rigidity and hydrogen-bonding capacity due to their heterocyclic rings .
  • Acetate Ester vs.
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) LogP Notable Features
Target compound 288.3 Not reported 3.0 High rotatable bond count (6)
5-(1H-Indol-3-yl)-2-phenyloxazole-4-carbonitrile (3i) 261.3 216.7–218.7 2.8 High thermal stability
(1R)-1-[5-(1H-Indol-3-yl)-oxazol-2-yl]ethyl acetate 287.3 Not reported 2.5 Chiral center
5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol 188.2 Not reported 1.2 Polar hydroxyl/amine groups

Insights :

  • Lower melting points in oxazole analogs (e.g., 3g: 125.1–126.5°C) suggest reduced crystallinity compared to halogenated indoles .

Research Implications and Gaps

  • Synthetic Feasibility : The target compound’s nitroalkene and acetate groups may complicate synthesis compared to oxazole derivatives (yields: 35–88%) .
  • Therapeutic Potential: While pyrazole-indole hybrids are well-studied for antitumor effects , the nitro group in the target compound warrants exploration for nitric oxide release or kinase inhibition.
  • Safety Profile : Unlike halogenated indoles (e.g., 1-Acetyl-5-bromo-4-chloro derivatives), which are stable lab reagents , the target compound’s nitro group may pose reactivity hazards under reducing conditions.

Biological Activity

5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate is a complex organic compound notable for its unique structure, which includes an indole ring, a nitro group, and an acetate ester. This compound belongs to a class of indole derivatives that have been extensively studied for their significant biological activities, including antiviral, anticancer, and antimicrobial properties. The exploration of its biological activity is crucial for understanding its potential applications in pharmaceuticals and therapeutic interventions.

The molecular formula of 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate is C15H16N2O4, with a molecular weight of 288.30 g/mol. Below is a summary of its key chemical properties:

PropertyValue
CAS No. 19893-67-5
IUPAC Name [(Z)-5-(1H-indol-3-yl)-4-nitropent-4-enyl] acetate
InChI Key KKHQNMJEDHUHCX-LCYFTJDESA-N
Molecular Weight 288.30 g/mol

The biological activity of 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate is primarily attributed to its interaction with specific molecular targets within biological systems. The indole ring is known to bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects such as apoptosis in cancer cells or inhibition of viral replication.

Anticancer Activity

Research indicates that indole derivatives exhibit potent anticancer properties. In vitro studies have demonstrated that 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate can induce apoptosis in several cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.

Antiviral Properties

The compound has shown promising activity against various viruses. It appears to inhibit viral replication by interfering with the viral life cycle at multiple stages, including entry and replication. Studies suggest that this compound may be effective against RNA viruses due to its ability to disrupt viral RNA synthesis .

Antimicrobial Effects

Indole derivatives, including 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate, have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Studies

Several studies have investigated the biological activity of related indole compounds:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that similar indole derivatives induced significant apoptosis in breast cancer cells through mitochondrial pathways .
  • Antiviral Research : Research conducted on a series of indole derivatives showed that they inhibited the replication of HIV by targeting reverse transcriptase, suggesting a similar potential for 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate .
  • Antimicrobial Efficacy : A comparative study found that various indole compounds exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 10 µg/mL .

Q & A

Q. Q1. What are the key challenges in synthesizing 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate, and what methodological optimizations can improve yield?

Answer: The synthesis involves coupling an indole moiety with a nitroalkene-acetate chain. A critical challenge is regioselectivity during the formation of the conjugated nitroalkene system. Evidence from similar indole-nitro compounds (e.g., synthesis of 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin derivatives) suggests using ammonium acetate as a catalyst under reflux conditions in ethanol to stabilize intermediates . Optimizing reaction time (2–3 hours) and stoichiometric ratios (e.g., 1:1.25 for aldehyde:nitro precursor) can mitigate side reactions like over-nitration or polymerization. Monitoring via TLC with UV visualization at 254 nm is recommended for real-time progress tracking.

Q. Q2. How can researchers confirm the structural integrity of 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate post-synthesis?

Answer: Multi-modal characterization is essential:

  • NMR : 1^1H NMR should show indole protons (δ 7.0–7.8 ppm), acetate methyl (δ 2.0–2.1 ppm), and nitroalkene protons (δ 6.5–7.0 ppm as doublets). 13^{13}C NMR confirms the carbonyl (δ 170–175 ppm) and nitro groups (δ 140–150 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) should yield a molecular ion peak at m/z 288.3 (M+H+^+) .
  • X-ray Crystallography : If crystalline, single-crystal analysis (as in related indole derivatives) resolves stereoelectronic ambiguities, particularly the E/Z configuration of the nitroalkene .

Q. Q3. What stability considerations are critical for handling and storing this compound?

Answer: The compound’s nitro group and conjugated double bond make it light- and heat-sensitive . Storage at 2–8°C in amber glass vials under inert gas (N2_2 or Ar) is advised, as extrapolated from nitro-indole analogs . Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) can identify decomposition pathways (e.g., nitro reduction or acetate hydrolysis). HPLC-PDA monitoring at 220–280 nm detects degradation products.

Advanced Research Questions

Q. Q4. How can computational modeling elucidate the electronic properties of 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate for drug discovery applications?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can map:

  • Electrostatic potential surfaces to predict nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient).
  • Frontier molecular orbitals (HOMO-LUMO gap) : A narrow gap (~3–4 eV) suggests reactivity in charge-transfer interactions, relevant for kinase inhibition .
  • Molecular docking : Simulate binding to targets like indoleamine 2,3-dioxygenase (IDO1), leveraging the indole core’s affinity for heme-containing enzymes .

Q. Q5. What experimental strategies resolve contradictions in reported biological activity data for nitro-indole derivatives?

Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

  • Dose-response normalization : Use a common reference standard (e.g., staurosporine for kinase assays).
  • Solvent controls : DMSO concentrations >0.1% may artifactually inhibit nitroreductases.
  • Metabolic stability assays : Test liver microsome half-life (e.g., human CYP3A4/5 isoforms) to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. Q6. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s pharmacological profile?

Answer: Focus on modular modifications:

  • Indole substitution : Introduce electron-withdrawing groups (e.g., -Br, -Cl at C5) to enhance nitro group stability (see analogs in ).
  • Nitroalkene chain : Replace the acetate with sulfonate esters to improve aqueous solubility while retaining electrophilicity .
  • Bioisosteric replacement : Substitute the nitro group with a cyano or trifluoromethyl group to reduce toxicity while maintaining target engagement .

Q. Q7. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H2_2O:MeCN). MRM transitions: 288.3 → 144.1 (indole fragment) and 288.3 → 86.0 (acetate fragment) .
  • Validation parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per ICH M10 guidelines .

Q. Q8. How can researchers investigate the compound’s potential as a prodrug via acetate hydrolysis?

Answer:

  • Enzymatic hydrolysis : Incubate with esterases (e.g., porcine liver esterase) in PBS (pH 7.4) at 37°C. Monitor via HPLC for free indole-nitro alcohol formation .
  • pH-dependent stability : Compare hydrolysis rates at pH 2.0 (simulated gastric fluid) vs. pH 7.4 (plasma). Faster hydrolysis at alkaline pH suggests suitability for intravenous delivery .

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